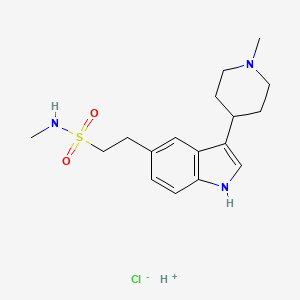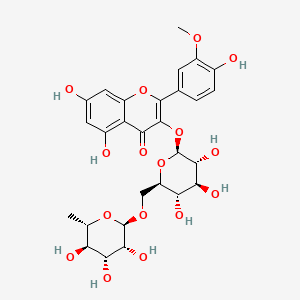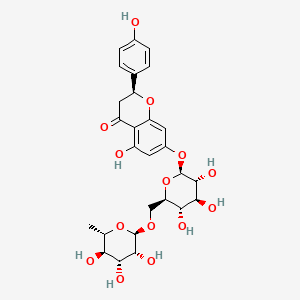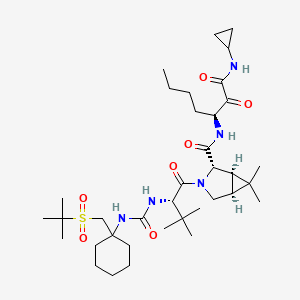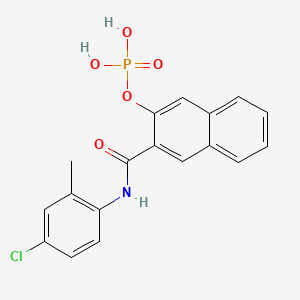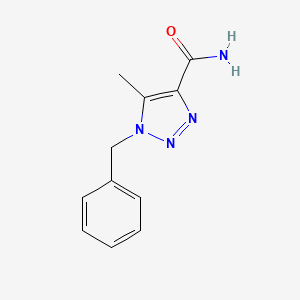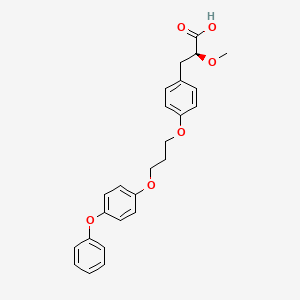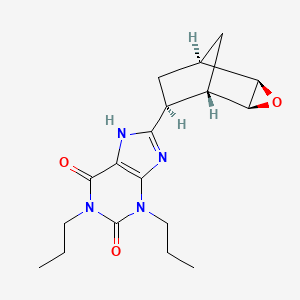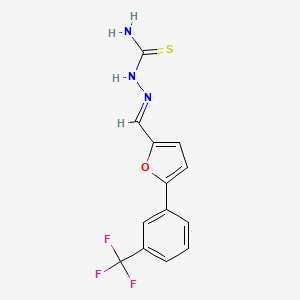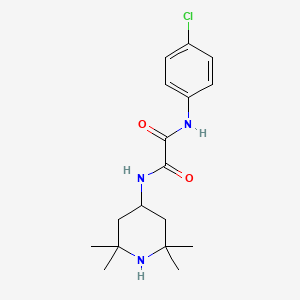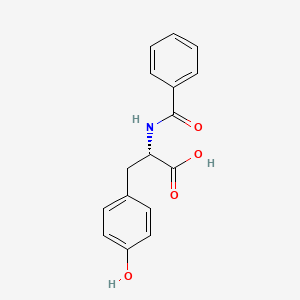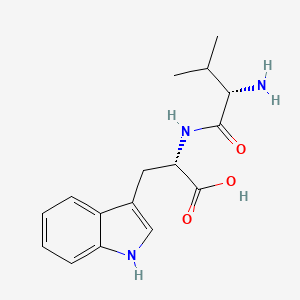
Val-Trp
Übersicht
Beschreibung
Valyltryptophan: ist ein Dipeptid, das aus den Aminosäuren Valin und Tryptophan besteht. Es ist ein biologisch aktives Peptid, das für seine Fähigkeit bekannt ist, Angiotensin-Converting-Enzyme zu hemmen, die das Flüssigkeitsvolumen im Körper regulieren. Diese Eigenschaft macht es nützlich in Anwendungen, bei denen eine Flüssigkeitsdrainage oder eine Verbesserung der Durchblutung erforderlich ist .
Wissenschaftliche Forschungsanwendungen
Valyltryptophan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung in der Peptidsynthese und als Substrat in enzymatischen Studien verwendet.
Biologie: Valyltryptophan wird für seine Rolle bei der Proteinverdauung und dem Metabolismus untersucht. Es wird auch in der Forschung zu peptid-basierten Signalwegen eingesetzt.
Medizin: Aufgrund seiner Fähigkeit, Angiotensin-Converting-Enzyme zu hemmen, wird Valyltryptophan für seine potenziellen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit Flüssigkeitsretention und Bluthochdruck untersucht.
Industrie: Valyltryptophan wird in der Kosmetikindustrie für seine abschwellenden und Anti-Aging-Eigenschaften eingesetzt.
Wirkmechanismus
Valyltryptophan übt seine Wirkung aus, indem es Angiotensin-Converting-Enzyme (ACE I und II) hemmt. Diese Enzyme spielen eine entscheidende Rolle bei der Regulierung des Blutdrucks und des Flüssigkeitsgleichgewichts, indem sie Angiotensin I in Angiotensin II umwandeln, einen starken Vasokonstriktor. Durch die Hemmung dieser Enzyme trägt Valyltryptophan dazu bei, den Blutdruck zu senken und die Flüssigkeitsdrainage zu fördern. Die beteiligten molekularen Zielstrukturen umfassen die aktiven Zentren von ACE I und II, an die Valyltryptophan bindet und die Umwandlung von Angiotensin I verhindert .
Wirkmechanismus
Target of Action
Val-Trp, also known as L-Valyl-L-Tryptophan, primarily targets the Transient Receptor Potential (TRP) ion channels . These channels are sensors for a variety of cellular and environmental signals and are found in numerous tissues and cell types . They are permeable to a wide range of cations such as Ca2+, Mg2+, Na+, K+, and others .
Mode of Action
The binding of this compound to its target illustrates the mode of interaction of one of the products of peptide hydrolysis . High-resolution crystallographic refinement indicates that the valyl amino group makes three hydrogen bonds to the enzyme and to solvent and, in addition, is 2.8 A from the carboxylate of Glu-143 . This is the first instance in which a direct interaction has been observed between Glu-143 and the scissile nitrogen .
Biochemical Pathways
This compound is involved in the Tryptophan (Trp) metabolism which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It has been reported that ethyl-esterification at the c-terminus of the snake-venom-based tripeptide [glu-val-trp] improved the neurotrophic and neuroprotective potential in relation to the original tripeptide .
Result of Action
The molecular and cellular effects of this compound’s action are closely related to its role in Trp metabolism. Trp metabolites can signal through cellular receptors, which exhibit expression that is tissue-specific and is regulated temporarily after stimulation by inflammatory cues .
Action Environment
Environmental factors such as diet and stress can influence the action of this compound. For instance, acute stress, in contrast to long-term stress, may result in an increase in brain Trp availability . Dietary fatty acids affecting the pro-inflammatory cytokines have been suggested to affect the metabolic fate of Trp .
Biochemische Analyse
Biochemical Properties
Val-Trp participates in various biochemical reactions. It can adopt different conformations, including folded and extended structures . These conformations can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Valyltryptophan kann durch Standard-Peptidsynthesetechniken synthetisiert werden. Eine übliche Methode beinhaltet die Kupplung von Valin und Tryptophan unter Verwendung einer Peptidbindungsbildungsreaktion. Dies beinhaltet typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC) in Gegenwart einer Base wie N,N-Diisopropylethylamin (DIPEA). Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei Raumtemperatur durchgeführt .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Valyltryptophan unter Verwendung von automatisierten Peptidsynthesizern hergestellt, die eine effiziente und skalierbare Produktion von Peptiden ermöglichen. Der Prozess beinhaltet die schrittweise Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, gefolgt von Entschützung und Reinigungsschritten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Valyltryptophan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann am Tryptophanrest auftreten und zur Bildung von oxidierten Produkten führen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Peptidbindung oder die Seitenketten der Aminosäuren zu modifizieren.
Substitution: Substitutionsreaktionen können an den Amino- oder Carboxylgruppen des Peptids auftreten und zur Bildung von Derivaten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren können unter milden Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole in Gegenwart eines Katalysators.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte oder substituierte Derivate von Valyltryptophan, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Alanyltryptophan: Ein weiteres Dipeptid, das aus Alanin und Tryptophan besteht und für seine Rolle im Proteinmetabolismus bekannt ist.
Glycyltryptophan: Ein Dipeptid, das aus Glycin und Tryptophan besteht und für seine biologischen Aktivitäten untersucht wird.
Leucyltryptophan: Ein Dipeptid, das aus Leucin und Tryptophan besteht, mit potenziellen therapeutischen Anwendungen.
Eindeutigkeit: Valyltryptophan ist einzigartig aufgrund seiner spezifischen Fähigkeit, Angiotensin-Converting-Enzyme zu hemmen, was es besonders wertvoll in medizinischen und kosmetischen Anwendungen macht. Seine Kombination aus Valin und Tryptophan verleiht ihm außerdem einzigartige strukturelle und funktionelle Eigenschaften im Vergleich zu anderen Dipeptiden .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-9(2)14(17)15(20)19-13(16(21)22)7-10-8-18-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDNBBYBDGBADK-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947460 | |
| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24587-37-9 | |
| Record name | N-Valyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALYLTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G64B4AFQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Valyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Val-Trp exert its antihypertensive effects?
A1: this compound acts as a competitive inhibitor of ACE [, , ]. ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to angiotensin II, a potent vasoconstrictor that elevates blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure [, ].
Q2: Are there any other potential mechanisms of action being explored for this compound beyond ACE inhibition?
A2: Research suggests this compound might also possess antioxidant activity, potentially contributing to its beneficial effects in hypertension []. Additionally, studies on gene expression profiling in the kidneys of spontaneously hypertensive rats treated with hydrolyzed blue mussel protein, from which this compound was isolated, show alterations in genes related to blood coagulation, cytokine and growth factor activity, and fatty acid metabolism []. These findings suggest broader physiological effects of this compound beyond direct ACE inhibition.
Q3: What is the significance of this compound's competitive inhibition of ACE?
A3: Competitive inhibition means that this compound competes with angiotensin I for binding to the active site of ACE. This type of inhibition can be overcome by increasing the concentration of angiotensin I []. Understanding this mechanism is crucial for optimizing potential therapeutic applications of this compound.
Q4: What is the molecular formula and weight of this compound?
A4: While the exact molecular formula and weight are not provided in the provided abstracts, we can deduce them based on its structure as a dipeptide composed of L-valine and L-tryptophan. The molecular formula is C16H21N3O3, and the molecular weight is 303.36 g/mol.
Q5: Are there any spectroscopic studies on this compound?
A5: Yes, researchers have employed Fourier transform infrared (FT-IR) and Raman spectroscopy to investigate the molecular structure of this compound []. These techniques provide insights into the vibrational modes and functional groups present in the molecule.
Q6: What are the potential applications of this compound beyond its antihypertensive effects?
A10: this compound has shown potential for use in cosmetic compositions for lymphatic drainage and reduction of adipose tissue []. Furthermore, its presence in food-derived hydrolysates suggests potential applications as a functional food ingredient with antihypertensive properties [, ].
Q7: Have computational methods been employed to study this compound?
A11: Yes, DFT calculations have been used to optimize the structure of this compound and investigate its electronic properties, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and molecular electrostatic potential (MEP) map []. Molecular docking studies have also been performed to explore the interactions of this compound with ACE, angiotensin II receptor type 1 (AT1R), and renin [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


